![molecular formula C13H9ClN2O2S B599242 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-62-3](/img/structure/B599242.png)

2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

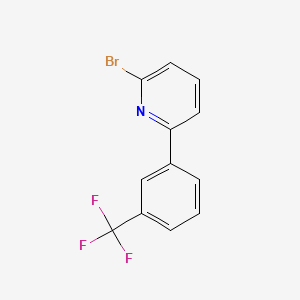

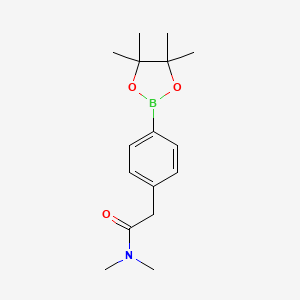

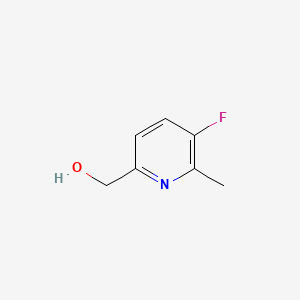

“2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9ClN2O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” consists of a pyridine ring attached to a phenylsulfonyl group and a chlorine atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with specific proteins .Chemical Reactions Analysis

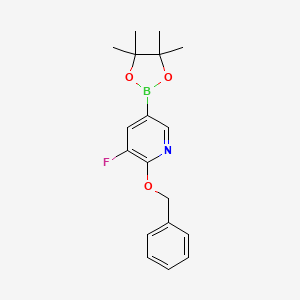

Pyridine derivatives are highly reactive and can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of these compounds can be influenced by many factors including the nature of the nucleophile, reaction condition, and solvent .Aplicaciones Científicas De Investigación

Pharmacokinetics and Absorption Mechanisms

The compound has been studied for its pharmacokinetics, particularly in the context of oral absorption and its interaction with biological membranes. Research on related compounds, such as GDC-0449, a Hedgehog pathway inhibitor, revealed that the oral absorption depends on the interplay between dissolution, solubility, and intestinal membrane permeation. This research helps in understanding how structural analogs like 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine might behave in biological systems, potentially guiding the design of more effective drug delivery systems (Wong et al., 2010).

Serotonergic Activity

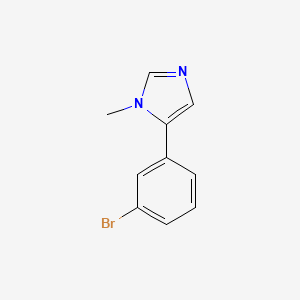

Another area of application is in the development of ligands for serotonin receptors, with some derivatives showing promise as 5-HT(6) agonists. This research is crucial for understanding the therapeutic potential of such compounds in treating disorders like depression and anxiety, given the role of the serotonergic system in these conditions (Bernotas et al., 2009).

Antitumor and Alkylating Activity

The influence of structural modifications on antitumor activity has been explored in compounds like 1,2-bis(arylsulfonyl)-1-methylhydrazines. Studies show that certain arylsulfonyl substituents can significantly enhance antineoplastic activity against specific cancer cell lines, indicating potential pathways for developing new cancer therapies using analogs of 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Shyam et al., 1986).

Cognitive Enhancement and Neuropharmacology

Research on novel 5-HT6 receptor antagonists based on 1H-pyrrolo[3,2-c]quinoline cores has revealed potential applications in treating cognitive disorders associated with Alzheimer's disease. These findings suggest that derivatives of 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could serve as scaffolds for developing drugs aimed at enhancing cognitive function and treating related disorders (Grychowska et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-chloropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXIRLCEYNSXCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401212816 |

Source

|

| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1227268-62-3 |

Source

|

| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)